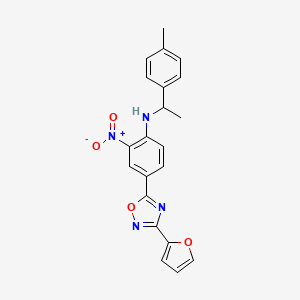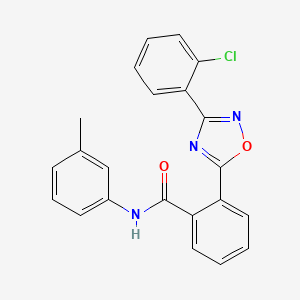
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)benzamide is a chemical compound that has been studied extensively in scientific research. This compound has shown potential in various applications, including as a therapeutic agent for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)benzamide is not fully understood. However, studies have shown that this compound works by inhibiting various enzymes and proteins in the body. This inhibition leads to the suppression of various cellular processes, including cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve neurological function. In addition, this compound has been shown to have antimicrobial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)benzamide in lab experiments is its potential therapeutic applications. This compound has shown promise in the treatment of various diseases, making it an attractive target for further research. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)benzamide. One potential direction is to further investigate its therapeutic potential for the treatment of cancer, inflammation, and neurological disorders. In addition, future research could focus on optimizing the synthesis method for this compound to make it more accessible for large-scale production. Finally, future research could explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications. This compound has been studied extensively for its potential therapeutic applications, and has shown promise in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound, and to optimize its synthesis method for large-scale production. Overall, the potential of this compound as a lead compound for the development of new drugs makes it an attractive target for further research.
Synthesemethoden
The synthesis of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)benzamide involves the reaction of 2-amino-5-chlorobenzophenone with m-toluidine in the presence of phosphorous oxychloride. This reaction leads to the formation of the intermediate, which is then reacted with cyanic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)benzamide has been studied extensively for its potential therapeutic applications. This compound has shown potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, this compound has been studied for its antimicrobial and antifungal properties.
Eigenschaften
IUPAC Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-14-7-6-8-15(13-14)24-21(27)16-9-2-3-10-17(16)22-25-20(26-28-22)18-11-4-5-12-19(18)23/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNILOPSYQRRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


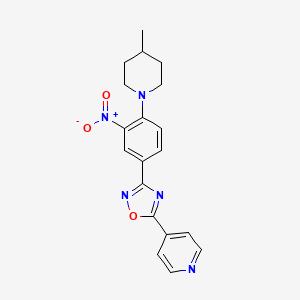
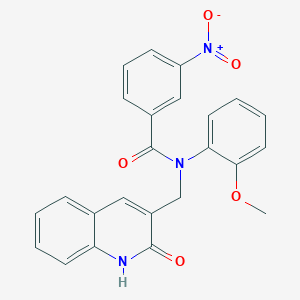
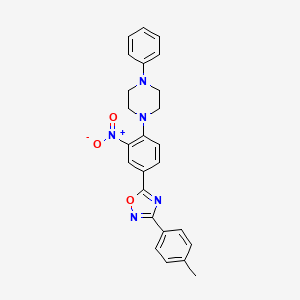

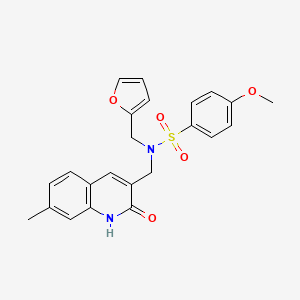
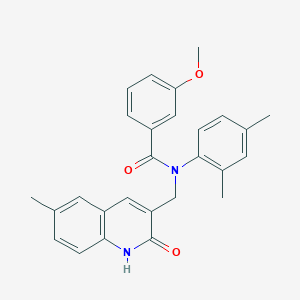



![N-(5-chloro-2-methylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7699578.png)

